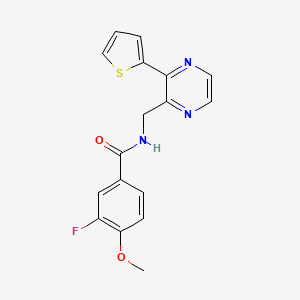

3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c1-23-14-5-4-11(9-12(14)18)17(22)21-10-13-16(20-7-6-19-13)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPPRMUXNWBDHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the heterocyclization of appropriate substrates. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions can vary, but they often include derivatives with altered functional groups, such as hydroxylated or halogenated versions of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research into the anticancer properties of compounds similar to 3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has shown promising results. The incorporation of fluorine and thiophene rings can enhance the compound's ability to interact with cancer cell pathways, potentially inhibiting tumor growth. For instance, studies have indicated that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties.

2. Antimicrobial Properties

Compounds containing pyrazine and thiophene moieties have been explored for their antimicrobial activities. The unique structure of this compound may contribute to its efficacy against bacterial and fungal pathogens. Preliminary studies indicate that modifications in the chemical structure can lead to enhanced antibacterial activity.

3. Neurological Applications

The potential neuroprotective effects of this compound are under investigation, particularly concerning its interaction with neurotransmitter systems. Compounds with similar structures have shown promise in modulating NMDA receptors, which are crucial in neurodegenerative diseases . The dual role of certain metabolites in neuroprotection and neurotoxicity highlights the importance of further research into this area.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, such as the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. The mechanism of action is likely related to its structural components enabling interactions with specific enzymes or receptors, thereby modulating biological pathways relevant to various diseases.

Case Studies

Case Study 1: Anticancer Research

In a study examining the effects of thiophene derivatives on cancer cell lines, it was found that certain modifications led to increased apoptosis in malignant cells. This suggests that compounds like this compound could be optimized for enhanced anticancer efficacy.

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective properties of related compounds demonstrated their ability to reduce oxidative stress in neuronal cells. These findings support further exploration into how this compound might mitigate neurodegenerative processes .

Mechanism of Action

The mechanism by which 3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom and methoxy group may enhance its binding affinity to receptors or enzymes, leading to biological effects. The thiophene ring contributes to the compound's stability and reactivity.

Comparison with Similar Compounds

Structural Analogs in Anti-LSD1 Research

Compounds in share a benzamide scaffold but differ in substituents and heterocyclic appendages (Table 1).

Key Observations :

- 4a (N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride): Replaces the pyrazine-thiophene group with a 4-thiophen-2-yl benzamide. Exhibits anti-LSD1 activity (IC₅₀ = 0.12 µM), suggesting thiophene substitution enhances enzyme inhibition .

- 6a (Pyridin-4-yl analog) :

Table 1: Anti-LSD1 Benzamide Derivatives

Thiophene-Containing Pyrimidine/Pyrazine Derivatives

- Compound 8b (): Structure: 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide. Key Differences: Incorporates a thieno[2,3-d]pyrimidine ring and trifluoromethylphenoxy group.

- N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)pyrazine-2-carboxamide (8c, ): Replaces benzamide with pyrazine-carboxamide, demonstrating modularity in heterocyclic design .

Pyrazine-Benzamide Derivatives in Patent Literature

- N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide (): Features a cyanopyrazine and bis(trifluoromethyl)benzamide. Synthesis: Achieved via Suzuki-Miyaura coupling (85% yield), a method applicable to the target compound . Functional Impact: The trifluoromethyl groups may improve target selectivity but reduce solubility .

Fluorinated Benzamide Analogs

- 3-Fluoro-N-[4-(tert-butyl)thiazol-2-yl]benzamide (): Structure: Fluorinated benzamide with a thiazole-tert-butyl group.

Research Findings and Implications

Structural-Activity Relationships (SAR)

- Thiophene vs. Pyridine : Thiophene-containing analogs (e.g., 4a) show superior anti-LSD1 activity over pyridine derivatives, emphasizing the role of sulfur in electronic interactions .

- Fluorine and Methoxy Substitution: The target’s 3-fluoro-4-methoxy pattern may balance electron-withdrawing and donating effects, optimizing pharmacokinetic properties compared to non-fluorinated analogs .

Challenges and Contradictions

- Substituent Positioning: lists the target compound with a thiophen-3-yl group in its SMILES notation but refers to thiophen-2-yl in the chemical name. This discrepancy requires resolution for accurate SAR analysis .

- Biological Data Gaps : While analogs in have explicit anti-LSD1 data, the target compound lacks direct activity reports, necessitating further testing.

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be optimized?

The synthesis of 3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step reactions. Key steps include:

- Amide bond formation : Coupling the benzamide core (3-fluoro-4-methoxybenzoic acid) with the pyrazine-thiophene amine derivative using activating agents like DCC/HOBt .

- Heterocyclic assembly : Building the pyrazine-thiophene moiety via nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., Schlenk flasks) to prevent decomposition .

- Optimization parameters :

- Temperature : Maintain ≤ -50°C during amide coupling to avoid side reactions .

- Solvent choice : Dichloromethane (DCM) or acetonitrile (ACN) for solubility and stability .

- Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

| Method | Application | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm substitution patterns (e.g., thiophene protons at δ 7.2–7.5 ppm) . | Integration ratios for methoxy (δ 3.8–4.0 ppm) and fluorine coupling. |

| HRMS/ESI-MS | Verify molecular weight (e.g., [M+H]⁺ = 398.12 g/mol) . | Isotopic patterns for Cl/F detection. |

| IR Spectroscopy | Identify amide C=O stretch (~1650–1700 cm⁻¹) and aromatic C-F (~1200 cm⁻¹) . |

Advanced Research Questions

Q. How can researchers design experiments to identify the primary biological targets of this benzamide derivative?

- Molecular docking : Screen against kinase or protease targets (e.g., EGFR, PARP) due to the pyrazine-thiophene scaffold’s affinity for ATP-binding pockets .

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates .

- Cellular uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization .

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify binding partners .

Q. What strategies can mitigate mutagenic risks associated with handling this compound during synthesis?

-

Risk assessment : Conduct Ames II testing to evaluate mutagenicity (e.g., compound 3 in showed lower mutagenicity than benzyl chloride) .

-

Safety protocols :

Hazard Mitigation Decomposition on heating Store at -20°C under argon; avoid prolonged light exposure . Mutagenic intermediates Use closed-system reactors and PPE (gloves, fume hoods) during synthesis .

Q. How does the thiophene-pyrazine moiety influence pharmacokinetic properties, and what modifications could enhance bioavailability?

- Structure-activity relationship (SAR) :

- Thiophene : Enhances lipophilicity (logP ~2.8) but may reduce solubility. Substitute with polar groups (e.g., sulfonamide) to improve aqueous solubility .

- Pyrazine : Facilitates π-π stacking with aromatic residues in target proteins. Methylation at the pyrazine N-position could reduce metabolic degradation .

- Pharmacokinetic optimization :

- Prodrug strategies : Introduce ester groups for delayed release .

- Bioisosteres : Replace fluorine with trifluoromethyl to enhance membrane permeability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported mutagenicity data for similar benzamide derivatives?

- Case study : While reports low mutagenicity for anomeric amides, older studies on analogous compounds suggest higher risks.

- Resolution steps :

- Validate Ames test conditions (e.g., S9 metabolic activation) .

- Cross-reference with in silico toxicity prediction tools (e.g., Derek Nexus).

- Conduct dose-response assays to establish safe handling thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.